Lipophilicity (XLogP3-AA) Reduction Compared to 6-Phenyl Analog Enhances Aqueous Compatibility
The target compound exhibits a computed XLogP3-AA of 2.2 [1], which is notably lower than the XLogP3 of the direct 6-phenyl analog ethyl 2-methyl-6-phenylnicotinate (estimated XLogP3 ~3.3) . This ~1.1 log unit reduction indicates greater aqueous solubility potential, a key parameter for biological assay compatibility and formulation.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Ethyl 2-methyl-6-phenylnicotinate (estimated XLogP3 ~3.3) |
| Quantified Difference | ~1.1 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]; comparator estimated via ChemSpider/KowWIN . |
Why This Matters
Lower lipophilicity reduces non-specific binding and improves solubility, critical for in vitro assay reproducibility and early-stage drug discovery where the 6-phenyl analog would confer excessive hydrophobicity.
- [1] PubChem Compound Summary for CID 22832115, 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. View Source
